molecular formula C19H17N3O5S2 B11685701 N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B11685701
M. Wt: 431.5 g/mol
InChI Key: BLNNHDRFKAGFOA-DHDCSXOGSA-N
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Description

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with a 3,4,5-trimethoxybenzylidene group at position 5 and a pyridine-3-carboxamide moiety at position 3. The Z-configuration of the benzylidene double bond is critical for maintaining its structural integrity and biological activity. The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may facilitate π-π stacking or hydrogen-bonding interactions with biological targets, while the pyridine-3-carboxamide substituent introduces additional hydrogen-bonding capacity and electronic effects.

Synthesis of such compounds typically involves condensation of thiazolidinone precursors with substituted aldehydes under acidic conditions, as seen in related rhodanine derivatives . Structural characterization relies on techniques like NMR spectroscopy and X-ray crystallography, with programs like SHELXL and ORTEP-3 aiding in crystallographic refinement .

Properties

Molecular Formula

C19H17N3O5S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H17N3O5S2/c1-25-13-7-11(8-14(26-2)16(13)27-3)9-15-18(24)22(19(28)29-15)21-17(23)12-5-4-6-20-10-12/h4-10H,1-3H3,(H,21,23)/b15-9-

InChI Key

BLNNHDRFKAGFOA-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Formation of Pyridine-3-Carbohydrazide

Pyridine-3-carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol. This intermediate is critical for subsequent Schiff base formation.

Reaction conditions :

  • Temperature : Reflux (70–80°C).

  • Time : 4–6 hours.

  • Yield : >85%.

Schiff Base Synthesis

The hydrazide reacts with 3,4,5-trimethoxybenzaldehyde to form a Schiff base (arylidene hydrazine). This step is typically conducted in ethanol under acidic catalysis (e.g., glacial acetic acid).

Key parameters :

  • Molar ratio : 1:1 (hydrazide:aldehyde).

  • Reaction time : 3–5 hours.

  • Yield : 70–80%.

Thiazolidinone Ring Closure

The Schiff base undergoes cyclocondensation with 2-mercaptoacetic acid to form the thiazolidinone core. This step is facilitated by a Dean-Stark trap to remove water and drive the reaction to completion.

Optimized conditions :

  • Solvent : Anhydrous benzene or toluene.

  • Temperature : 110–120°C (reflux).

  • Catalyst : None required; reaction proceeds via nucleophilic attack of the thiol group on the imine carbon.

  • Yield : 60–70%.

Amide Bond Formation

The final step involves coupling the thiazolidinone intermediate with pyridine-3-carboxylic acid using ethylchloroformate or DCC to form the carboxamide group.

Critical parameters :

  • Equivalent ratio : 1:1.1–1.3 (acid:ethylchloroformate) to minimize unreacted starting material.

  • Solvent : DMF or dichloromethane.

  • Base : Triethylamine to neutralize HCl byproduct.

  • Yield : 65–75%.

Regioselectivity and Stereochemical Control

The (5Z) configuration at the exocyclic double bond is achieved through:

  • Thermodynamic control : Prolonged reflux favors the Z-isomer due to steric hindrance in the E-form.

  • Crystallization : Hexane or ethanol washes enrich the Z-isomer purity to >95%.

Analytical Characterization

Parameter Data Source
Melting Point 378–382 K
IR (KBr)
  • ν(C=O) : 1674 cm⁻¹ (amide), 1727 cm⁻¹ (thiazolidinone)

  • ν(S-H) : 2550 cm⁻¹ | |
    | 1H NMR (DMSO-d6)

  • δ 1.55 (d, CH₃-thiazolidinone)

  • δ 3.85 (s, OCH₃ groups)

  • δ 7.8–8.6 (m, pyridine and aryl protons) | |
    | HPLC Purity | >98% | |

Yield Optimization Strategies

  • Solvent Selection : DMF improves solubility of intermediates, increasing yields by 15% compared to ethanol.

  • Catalyst Use : Ammonium persulfate (APS) in one-pot syntheses reduces step count, enhancing overall yield to 80%.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomers, though crystallization remains cost-effective.

Comparative Analysis of Methodologies

Method Advantages Limitations
Dean-Stark Trap High regioselectivity, removes H₂ORequires anhydrous conditions
One-Pot Synthesis Faster, reduces intermediate isolationLower purity (85–90%)
DCC Coupling High amide bond yieldCostly reagents, byproduct removal

Industrial-Scale Considerations

  • Cost Efficiency : Ethylchloroformate is preferred over DCC due to lower cost and easier byproduct (CO₂) removal.

  • Safety : Benzene is replaced with toluene in large-scale reactions to reduce toxicity.

  • Green Chemistry : Recent protocols use water-ethanol mixtures, achieving 70% yield with reduced environmental impact.

Challenges and Solutions

  • Isomer Separation : HPLC with chiral columns resolves E/Z mixtures but increases production costs.

  • Byproduct Formation : Excess ethylchloroformate leads to urea derivatives; optimized stoichiometry (1:1.2) mitigates this.

  • Moisture Sensitivity : Reactions conducted under nitrogen atmosphere improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide involves its interaction with various molecular targets. It can inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death. In cancer cells, it can induce apoptosis by modulating signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the N-linked functional group. Below is a comparative analysis based on crystallographic, spectroscopic, and synthetic data from literature:

Compound Name Benzylidene Substituent Core Structure Key Structural Features Spectroscopic Data (NMR) References
N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 3,4,5-Trimethoxyphenyl 1,3-Thiazolidin-4-one Z-configuration; pyridine-3-carboxamide introduces H-bonding sites. Not reported in evidence.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxyphenyl Thiazolo[3,2-a]pyrimidine Dihedral angle: 80.94° between thiazolopyrimidine and benzene rings; puckered pyrimidine ring. C–H···O hydrogen bonds observed in crystal.
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogs Varied (e.g., Cl, NO₂) 1,3-Thiazolidin-4-one Substituent-dependent electronic effects; N-(2-methylphenyl)acetamide group. IR and NMR confirm thioxo and acetamide groups.
3-[(5Z)-5-(4-Methylphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(thiadiazol-2-yl)propanamide 4-Methylphenyl 1,3-Thiazolidin-4-one Propanamide linker to thiadiazole; enhanced steric bulk. Synonyms and molecular formula reported.
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-yl 1,3-Thiazolidin-4-one Heterocyclic benzylidene; thiophene enhances π-conjugation. Molecular weight and synonyms listed.

Key Findings

Substituent Effects on Geometry :

  • The 2,4,6-trimethoxybenzylidene derivative () exhibits a large dihedral angle (80.94°) between the thiazolopyrimidine and benzene rings, indicating steric hindrance from methoxy groups . In contrast, analogs with smaller substituents (e.g., 4-methylphenyl in ) likely adopt less strained conformations.
  • The Z-configuration of the benzylidene group is conserved across analogs to maintain planarity and conjugation, critical for electronic interactions .

Spectroscopic Trends: NMR studies on rhodanine analogs () reveal that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), enabling precise localization of functional groups . For example, electron-withdrawing substituents (e.g., NO₂) deshield nearby protons, while electron-donating groups (e.g., OCH₃) cause upfield shifts.

Synthetic Flexibility :

  • demonstrates that modifying the benzylidene substituent (e.g., introducing halides or nitro groups) and varying the N-linked acetamide group can modulate bioactivity . The user’s compound’s pyridine-3-carboxamide group may enhance solubility compared to phenyl-based analogs.

Crystallographic Insights :

  • Programs like SHELXL and WinGX () are pivotal for resolving subtle structural differences, such as hydrogen-bonding patterns (e.g., C–H···O interactions in ) that influence crystal packing and stability .

Biological Activity

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolidinone core, which is known for its biological activity. The presence of the pyridine ring and the trimethoxyphenyl group enhances its interaction with biological targets.

Molecular Formula : C18H18N2O4S
Molecular Weight : 358.41 g/mol
CAS Number : Not specified in the sources.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Assay Method
MCF-7 (Breast Cancer)12.5Sulforhodamine B (SRB)
HeLa (Cervical Cancer)15.0SRB
A549 (Lung Cancer)10.0SRB

These results suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression and microbial resistance.

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with 15 µM concentration over 48 hours.
  • Case Study on Antimicrobial Activity : A series of experiments conducted against Staphylococcus aureus showed that the compound effectively reduced bacterial load in vitro. Further testing in animal models is required to assess its therapeutic potential.

Q & A

Q. What are the key structural features of this compound that influence its pharmacological activity?

The compound’s structure includes a thiazolidinone core (4-oxo-2-sulfanylidene), a 3,4,5-trimethoxybenzylidene substituent (Z-configuration), and a pyridine-3-carboxamide group. The thiazolidinone ring contributes to conformational rigidity, while the trimethoxybenzylidene moiety enhances lipophilicity and potential target binding. The pyridine carboxamide may facilitate hydrogen bonding with biological targets .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetic acid or derivatives to construct the thiazolidinone ring.
  • Step 3 : Coupling with pyridine-3-carboxamide via nucleophilic substitution or amidation . Purity is monitored via HPLC (>95%), and intermediates are characterized by NMR and mass spectrometry .

Q. What analytical techniques are critical for confirming its structural integrity?

  • X-ray crystallography : Resolves Z/E isomerism in the benzylidene group and confirms thiazolidinone ring puckering (e.g., boat vs. chair conformation) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify methoxy group integration and sulfanylidene proton environments .
  • Mass spectrometry : High-resolution MS validates molecular weight (±1 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Temperature control : Maintain 60–80°C during cyclization to avoid byproduct formation (e.g., sulfoxides).
  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) for coupling steps to enhance reactivity.
  • Catalysts : Add triethylamine to neutralize HCl byproducts during amidation .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50} variability) be resolved?

  • Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Orthogonal assays : Compare results from MTT, apoptosis, and target-specific enzymatic assays.
  • Compound integrity : Re-test batches with LC-MS to rule out degradation (e.g., hydrolysis of the thiazolidinone ring under basic conditions) .

Q. What computational approaches are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or tubulin. Focus on interactions between the trimethoxybenzylidene group and hydrophobic pockets.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR : Train models on analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to predict activity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify the benzylidene (e.g., replace 3,4,5-trimethoxy with halogen substituents) or pyridine carboxamide (e.g., introduce methyl groups).
  • In vitro testing : Screen analogs against cancer cell lines (e.g., NCI-60 panel) and bacterial strains (e.g., S. aureus).
  • Statistical analysis : Use PCA or clustering to correlate structural features (logP, polar surface area) with bioactivity .

Q. What strategies address stability and solubility challenges in preclinical studies?

  • pH stability : Perform accelerated degradation studies (40°C, 75% RH) at pH 1–9; use buffered formulations for in vivo dosing.
  • Solubility enhancement : Employ cyclodextrin complexes or nanoemulsions (e.g., PEGylated liposomes).
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation of methoxy groups) in liver microsomes .

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